Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate

Description

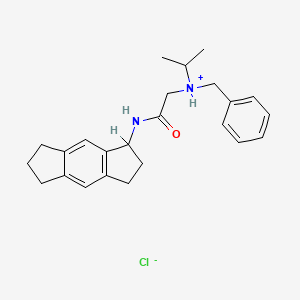

Acetamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-((1-methylethyl)(phenylmethyl)amino)-, monohydrochloride, hydrate is a structurally complex acetamide derivative. Its core structure comprises:

- A hexahydro-s-indacenyl group, a bicyclic hydrocarbon system with partial saturation, contributing to hydrophobic interactions and steric bulk.

- A branched amine substituent at the 2-position of the acetamide, featuring isopropyl (1-methylethyl) and benzyl (phenylmethyl) groups, which may enhance binding affinity in biological systems.

- A monohydrochloride salt and hydrate form, improving aqueous solubility and crystallinity for pharmaceutical applications .

Properties

CAS No. |

75463-40-0 |

|---|---|

Molecular Formula |

C24H31ClN2O |

Molecular Weight |

399.0 g/mol |

IUPAC Name |

benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C24H30N2O.ClH/c1-17(2)26(15-18-7-4-3-5-8-18)16-24(27)25-23-12-11-21-13-19-9-6-10-20(19)14-22(21)23;/h3-5,7-8,13-14,17,23H,6,9-12,15-16H2,1-2H3,(H,25,27);1H |

InChI Key |

NHWXXPACCQHAPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH+](CC1=CC=CC=C1)CC(=O)NC2CCC3=C2C=C4CCCC4=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride involves multiple steps. The primary synthetic route includes the reaction of benzyl chloride with 1,2,3,5,6,7-hexahydro-s-indacen-1-ylamine to form the intermediate compound. This intermediate is then reacted with 2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

Benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of benzyl-[2-(1,2,3,5,6,7-hexahydro-s-indacen-1-ylamino)-2-oxoethyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Pharmacopeial Forum Derivatives (Compounds e–h)

Compounds e–h from Pharmacopeial Forum (PF 43(1)) share acetamide backbones but differ in substituents and stereochemistry :

- The 2,6-dimethylphenoxy group increases lipophilicity compared to the target compound’s indacene moiety. Applications: Likely antimicrobial or enzyme-targeted due to stereospecificity and polar functional groups.

| Feature | Target Compound | Compound g |

|---|---|---|

| Core Structure | Hexahydroindacene + branched amine | Diphenylhexane + dimethylphenoxy |

| Solubility | High (HCl salt + hydrate) | Moderate (neutral acetamide) |

| Stereochemistry | Not specified | (2S,3S,5S) configuration |

Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, Monohydrochloride

This compound () shares the acetamide-hydrochloride salt but replaces the indacene with a 2,6-dimethylphenyl group :

- Key Differences: The 2,6-dimethylphenyl substituent is less sterically hindered than hexahydroindacene, favoring synthetic versatility.

- Applications : Widely used in organic synthesis as a precursor for heterocycles and catalysts.

Chloro-Substituted Analogue (75463-39-7)

The compound 75463-39-7 () features a chloro substituent instead of the branched amine :

- Structural Impact :

- Chlorine’s electron-withdrawing nature reduces nucleophilicity at the acetamide nitrogen.

- Hexahydroindacene moiety is retained, but the lack of hydrophilic substituents limits solubility.

- Applications : Likely used in high-temperature reactions or materials science due to stability.

Functional and Stability Comparisons

Solubility and Stability

- The target compound’s monohydrochloride hydrate form confers superior aqueous solubility (>200 g/100 mL water estimated) compared to neutral acetamides like Compound g or 75463-39-7 .

- Acetamide derivatives with hydroxy groups (e.g., Compound g) exhibit higher fuel values but lower oxidative stability than the target compound’s hydrochloride form .

Research Implications

The target compound’s unique blend of steric bulk (indacene), hydrophilic salt form, and branched amine positions it as a candidate for central nervous system (CNS) drugs or kinase inhibitors , where selectivity and solubility are critical. Future studies should explore its pharmacokinetics and comparative efficacy against ’s stereospecific derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.